Methyl 5-(1-cyano-1-methylethyl)-2-furoate
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Overview
Description
Methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a cyano group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents to introduce the cyano and ester functional groups. One common method involves the reaction of 5-bromo-2-furoic acid with isobutyronitrile in the presence of a base, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(1-amino-1-methylethyl)furan-2-carboxylate.
Substitution: 5-(1-cyano-1-methylethyl)furan-2-carboxylic acid.
Scientific Research Applications
Methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of an isobutyl group.
Methyl 2-furoate: Lacks the cyano and isobutyl groups, simpler structure.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Contains a hydroxymethyl group instead of a cyano group.
Uniqueness
Methyl 5-(1-cyano-1-methylethyl)furan-2-carboxylate is unique due to the presence of both a cyano group and an isobutyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 5-(2-cyanopropan-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-10(2,6-11)8-5-4-7(14-8)9(12)13-3/h4-5H,1-3H3 |
InChI Key |
JFPRCLBBJONLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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